3-Acetamido-5-methoxybenzoic acid
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Overview
Description
3-Acetamido-5-methoxybenzoic acid is a compound with the molecular formula C10H11NO4 and a molecular weight of 209.2 . It is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The InChI code for 3-Acetamido-5-methoxybenzoic acid is 1S/C10H11NO4/c1-6(12)11-8-3-7(10(13)14)4-9(5-8)15-2/h3-5H,1-2H3,(H,11,12)(H,13,14) .Scientific Research Applications
Pharmaceutical Research
3-Acetamido-5-methoxybenzoic acid is a compound that can be utilized in the development of new pharmaceuticals. Its structure is conducive to modifications that can enhance drug properties, such as solubility and efficacy. For instance, derivatives of this compound have been studied for their analgesic activity, showing potential as non-steroidal anti-inflammatory drugs (NSAIDs) with improved selectivity over cyclooxygenase 2 (COX-2) receptors .
Mechanism of Action
Target of Action
It is known that similar compounds can interact with various enzymes and proteins within the cell .
Mode of Action
It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, including those involved in cellular metabolism and signal transduction .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-Acetamido-5-methoxybenzoic acid . These factors can affect the compound’s structure, its interactions with its targets, and its overall biological activity.
properties
IUPAC Name |
3-acetamido-5-methoxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-6(12)11-8-3-7(10(13)14)4-9(5-8)15-2/h3-5H,1-2H3,(H,11,12)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTDJCLTOMWNGD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC(=C1)C(=O)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60404449 |
Source
|
Record name | 3-Acetamido-5-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60404449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetamido-5-methoxybenzoic acid | |
CAS RN |
78238-03-6 |
Source
|
Record name | 3-(Acetylamino)-5-methoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78238-03-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Acetamido-5-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60404449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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